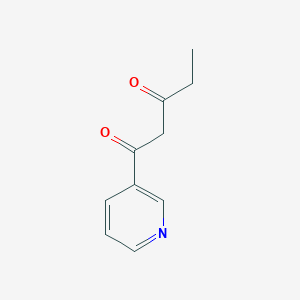
1-(Pyridin-3-yl)pentane-1,3-dione
Vue d'ensemble
Description
1-(Pyridin-3-yl)pentane-1,3-dione (1-PPD) is a heterocyclic compound with a five-membered ring composed of one nitrogen atom and four carbon atoms. This compound is found in several plants, such as the leaves of the Erythroxylum coca plant, and is used in various scientific and medical applications. 1-PPD is a colorless, crystalline solid with a melting point of 151°C and a boiling point of 300°C. It is also soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
Tautomeric Preferences and Proton Transfer
Research by Dobosz et al. (2010) explored the tautomeric preferences of compounds similar to 1-(Pyridin-3-yl)pentane-1,3-dione, focusing on proton transfer in these molecular structures. They discovered that certain tautomeric forms of these compounds, including those involving methylene protons and carbonyl oxygen, are unstable or spontaneously formed, providing insights into the chemical behavior of these molecules (Dobosz, Gawinecki, & Kanabaj, 2010).
Synthesis of Derivatives
Vasilyeva and Vorobyeva (2021) synthesized new derivatives of 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones, which could potentially include structures similar to 1-(Pyridin-3-yl)pentane-1,3-dione. This synthesis involved reactions with pyridin-4-carbaldehyde and methyl aryl ketones, leading to the creation of 2,6-diaryl-4-(pyridin-4′-yl)pyridines (Vasilyeva & Vorobyeva, 2021).
Formation of Supramolecular Structures
The formation of supramolecular structures using derivatives of pentane-2,4-dione (a structural component of 1-(Pyridin-3-yl)pentane-1,3-dione) was investigated by Nguyen et al. (2011). They studied the reaction between a derivative and a manganese compound, leading to the creation of a supramolecular aggregate with single-molecule magnet properties (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).
Schiff Base Formation and Molecular Structure
Opozda et al. (2006) conducted a study on the formation of Schiff bases using derivatives of pyridine and pentane-2,4-dione, which are structurally related to 1-(Pyridin-3-yl)pentane-1,3-dione. They analyzed the molecular structure of these compounds and their ability to form hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Phase Transition and Proton Ordering
Truong et al. (2017) examined the phase transition and proton ordering in 3-(pyridin-4-yl)pentane-2,4-dione, a closely related compound to 1-(Pyridin-3-yl)pentane-1,3-dione. Their research using neutron diffraction experiments revealed significant insights into the structural behavior of these compounds at different temperatures (Truong, Merkens, Meven, Faßbänder, Dronskowski, & Englert, 2017).
Propriétés
IUPAC Name |
1-pyridin-3-ylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-9(12)6-10(13)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKOIDNJVDVBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)pentane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



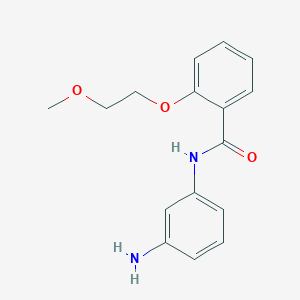
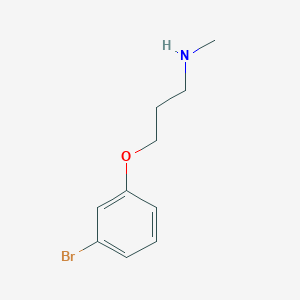
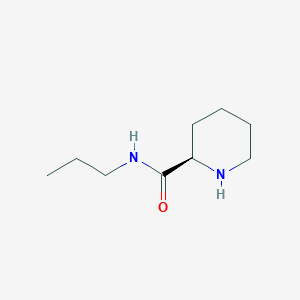
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
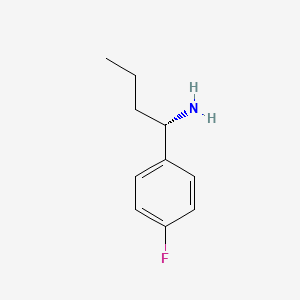
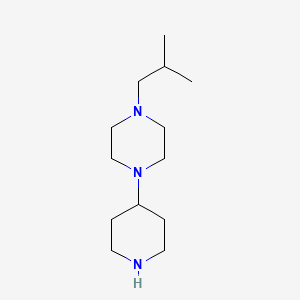
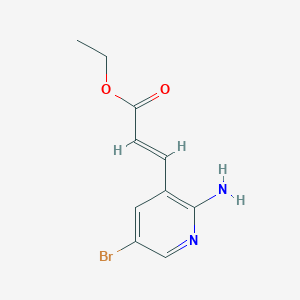
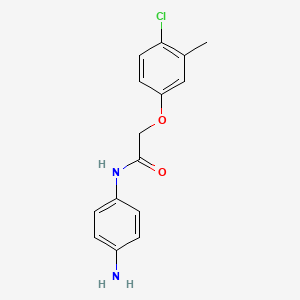
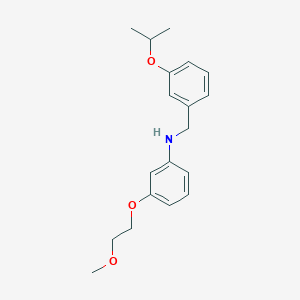
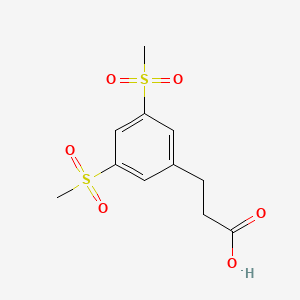
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![3-Ethoxy-N-[2-(2-isopropylphenoxy)ethyl]aniline](/img/structure/B1437552.png)
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)